SCD1 inhibitor-4

Description

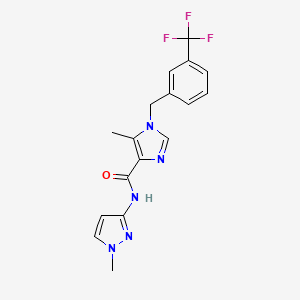

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-N-(1-methylpyrazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5O/c1-11-15(16(26)22-14-6-7-24(2)23-14)21-10-25(11)9-12-4-3-5-13(8-12)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTKICDSXNUMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NN(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of SCD1 Inhibition: A Technical Guide for Drug Development Professionals

Abstract

Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a critical metabolic checkpoint in a multitude of pathologies, most notably in oncology. As the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs), SCD1 plays a pivotal role in maintaining cellular membrane integrity, regulating signaling pathways, and supporting cell proliferation.[1][2] Its inhibition disrupts this delicate lipid balance, leading to a cascade of events that culminate in cellular stress and apoptosis, rendering it a promising target for therapeutic intervention. This in-depth technical guide delineates the core mechanism of action of SCD1 inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the downstream cellular consequences, key signaling pathways involved, and detailed experimental protocols for their evaluation.

Introduction to Stearoyl-CoA Desaturase 1 (SCD1)

SCD1 is an integral membrane protein localized in the endoplasmic reticulum (ER).[1] It catalyzes the introduction of a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[2] These MUFAs are essential components of phospholipids, triglycerides, cholesterol esters, and other complex lipids.[2] The ratio of SFAs to MUFAs is crucial for maintaining the fluidity of cellular membranes, which in turn influences a variety of cellular processes, including signal transduction and membrane trafficking.[1]

Numerous studies have demonstrated the overexpression of SCD1 in a wide range of cancers, including liver, prostate, lung, and colorectal cancer.[3] This elevated expression is often correlated with increased tumor aggressiveness and poor patient prognosis.[4] Cancer cells exhibit a heightened dependence on de novo lipogenesis to support rapid proliferation and membrane synthesis, making them particularly vulnerable to the disruption of this pathway.[1]

Core Mechanism of Action of SCD1 Inhibitors

The primary mechanism of action of SCD1 inhibitors is the competitive or non-competitive binding to the SCD1 enzyme, which blocks its catalytic activity.[1][5] This inhibition prevents the desaturation of SFAs into MUFAs, leading to a significant shift in the cellular lipid profile characterized by:

-

Accumulation of Saturated Fatty Acids (SFAs): The blockage of SCD1 activity leads to a buildup of its substrates, primarily stearate and palmitate.[1]

-

Depletion of Monounsaturated Fatty Acids (MUFAs): The reduced synthesis of oleate and palmitoleate results in a deficiency of these crucial fatty acids.[1]

This altered SFA/MUFA ratio is the linchpin of the anti-cancer effects of SCD1 inhibitors and triggers a multi-pronged assault on cancer cell viability.

Downstream Cellular Effects of SCD1 Inhibition

The imbalance in cellular fatty acid composition induced by SCD1 inhibitors instigates a series of detrimental downstream effects:

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of SFAs and alterations in membrane lipid composition can disrupt the function of the endoplasmic reticulum, leading to ER stress.[1] This stress activates the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring ER homeostasis. However, prolonged or overwhelming ER stress, as induced by potent SCD1 inhibition, can switch the UPR from a pro-survival to a pro-apoptotic response.[6]

Induction of Apoptosis

SCD1 inhibition promotes apoptosis through multiple mechanisms. The induction of chronic ER stress is a major contributor to apoptotic cell death.[4] Furthermore, the accumulation of SFAs can lead to the formation of pro-apoptotic ceramides.[7][8] SCD1 inhibition has also been shown to affect the levels of cardiolipin, a mitochondrial membrane lipid, which can promote the release of cytochrome c and trigger the intrinsic apoptotic pathway.[7]

Inhibition of Cell Proliferation and Cell Cycle Arrest

By depriving cancer cells of the MUFAs necessary for new membrane synthesis, SCD1 inhibitors effectively halt cell proliferation.[9] This is often accompanied by a cell cycle arrest, typically at the G0/G1 phase.[9]

Alteration of Membrane Fluidity and Signaling

The decrease in MUFA content and increase in SFA content lead to more rigid and less fluid cellular membranes.[1] This can impair the function of membrane-bound receptors and signaling proteins, thereby disrupting critical pro-survival and proliferative signaling pathways.[1]

Key Signaling Pathways Modulated by SCD1 Inhibition

SCD1 activity is intricately linked to several oncogenic signaling pathways. Its inhibition can therefore lead to the downregulation of these pathways, contributing to the overall anti-tumor effect.

-

PI3K/Akt/mTOR Pathway: This central signaling axis, which governs cell growth, proliferation, and survival, is often suppressed by SCD1 inhibition.[10] The altered membrane lipid composition can interfere with the localization and activation of key components of this pathway, such as Akt.

-

Wnt/β-catenin Signaling: SCD1 has been shown to be a positive regulator of the Wnt/β-catenin pathway, which is crucial for cancer stem cell maintenance.[6][8] Inhibition of SCD1 can lead to the inactivation of β-catenin and the downregulation of its target genes.[7][8]

-

EGFR Signaling: In some cancer types, SCD1 inhibition has been demonstrated to block the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR), thereby impairing downstream signaling through the AKT/mTOR and ERK pathways.

-

NF-κB Signaling: SCD1 inhibition can lead to the activation of the NF-κB signaling pathway, which, in the context of increased cellular stress, can contribute to pro-apoptotic signaling.[8]

-

AMPK Signaling: Inhibition of SCD1 can lead to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[11] Activated AMPK can phosphorylate and inactivate Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis, further disrupting lipid metabolism.[11]

Quantitative Data on SCD1 Inhibitors

The following tables summarize key quantitative data for various SCD1 inhibitors from preclinical studies.

Table 1: In Vitro Efficacy of SCD1 Inhibitors

| Inhibitor | Cancer Cell Line | Assay | IC50 / EC50 | Reference |

| SSI-4 | Cholangiocarcinoma (CCA) | Cell Proliferation | 1-40 nM | [12] |

| A939572 | Clear Cell Renal Cell Carcinoma (ccRCC) | Cell Proliferation | Dose-dependent inhibition | [13] |

| BZ36 | Prostate Cancer (LNCaP, C4-2) | Cell Proliferation | Dose-dependent inhibition | [9] |

| Sterculate | HepG2 | SCD1 Activity | 247 nM | [14] |

Table 2: In Vivo Efficacy of SCD1 Inhibitors

| Inhibitor | Cancer Model | Dosage | Effect | Reference |

| SSI-4 | Hepatocellular Carcinoma (HCC) Xenograft | Not Specified | Reduced tumor growth, enhanced sorafenib toxicity | [6] |

| A939572 | Gastric & Colorectal Cancer Xenografts | Not Specified | Significantly reduced tumor volume | [3] |

| BZ36 | Prostate Cancer Xenograft | Not Specified | Slowed tumor growth | [3] |

| SCD1 Inhibitor | HCT116 Xenograft | 160 mg/kg, twice daily | Slowed tumor growth | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of SCD1 inhibitors.

SCD1 Activity Assay

This assay measures the enzymatic activity of SCD1 by quantifying the conversion of a labeled saturated fatty acid to its monounsaturated counterpart.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

SCD1 inhibitor

-

[¹⁴C]-labeled palmitic acid or deuterium-labeled stearic acid

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

Thin-layer chromatography (TLC) plates or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SCD1 inhibitor or vehicle control for a predetermined time.

-

Add the labeled fatty acid substrate to the culture medium and incubate for 4-6 hours.[9][14]

-

After incubation, wash the cells with PBS and harvest them.

-

Extract the total cellular lipids using a suitable solvent system (e.g., Folch method).[14]

-

Separate the fatty acid methyl esters (FAMEs) by TLC or analyze the lipid extract by LC-MS to quantify the labeled saturated and monounsaturated fatty acids.[9][14]

-

Calculate SCD1 activity as the ratio of the labeled monounsaturated fatty acid to the labeled saturated fatty acid.[9]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of SCD1 inhibitors on cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

SCD1 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the SCD1 inhibitor for 24, 48, or 72 hours.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][16]

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

-

Cancer cell line of interest

-

SCD1 inhibitor

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Treat cells with the SCD1 inhibitor at the desired concentration and for the appropriate duration to induce apoptosis.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[2]

-

Incubate the cells for 15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X Binding Buffer to each tube.[5]

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Lipid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to determine the fatty acid composition of cells treated with an SCD1 inhibitor.

Materials:

-

Cell pellets from control and inhibitor-treated cells

-

Internal standard (e.g., C17:0)

-

Methanol, chloroform, and other organic solvents

-

Reagents for transmethylation to form fatty acid methyl esters (FAMEs) (e.g., boron trifluoride-methanol)

-

GC-MS system

Protocol:

-

Homogenize cell pellets in a suitable buffer.

-

Extract total lipids using a method such as the Folch or Bligh-Dyer procedure.[8]

-

Add a known amount of an internal standard to the lipid extract for quantification.

-

Convert the fatty acids in the lipid extract to volatile FAMEs by incubation with a methylating agent.[10]

-

Extract the FAMEs with an organic solvent like hexane.[10]

-

Inject the FAMEs into the GC-MS system.

-

Separate the FAMEs based on their boiling points and retention times on the GC column.

-

Identify and quantify the individual fatty acids based on their mass spectra and comparison to known standards.

-

Calculate the ratio of SFAs to MUFAs.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by SCD1 inhibition.

Materials:

-

Protein lysates from control and inhibitor-treated cells

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-Akt, total Akt, p-GSK3β, total GSK3β, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA or Bradford).

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Incubate the membrane with the primary antibody overnight at 4°C.[17]

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

References

- 1. Cell Counting & Health Analysis [sigmaaldrich.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. kumc.edu [kumc.edu]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. scispace.com [scispace.com]

- 8. 4.8. Lipid Extraction and Gas Chromatography Mass Spectrometry (GC-MS) Analysis [bio-protocol.org]

- 9. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. montanamolecular.com [montanamolecular.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. broadpharm.com [broadpharm.com]

- 17. genscript.com [genscript.com]

The Discovery and Synthesis of SCD1 Inhibitor-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Its upregulation is implicated in numerous pathologies, including metabolic diseases and various cancers, making it a compelling target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of SCD1 inhibitor-4, also known as SSI-4, a potent and selective inhibitor of SCD1. This document details the computational discovery process, summarizes key quantitative data, outlines experimental methodologies for its evaluation, and visualizes its impact on critical cellular signaling pathways.

Discovery of SCD1 Inhibitor-4 (SSI-4)

SCD1 inhibitor-4 (SSI-4) was identified through an innovative computational-based drug discovery strategy. This approach circumvented the limitations of traditional high-throughput screening by employing a "bottom-up" design platform. The process involved scaffold-hopping generation from known SCD1 inhibitors, followed by Quantitative Structure-Activity Relationship (QSAR) pharmacophore shape matching. This in silico modeling strategy allowed for the rational design of novel small molecules with high predicted affinity for the SCD1 enzyme. SSI-4 emerged from this process as a lead compound with potent anti-tumor activity and a favorable pharmacokinetic profile.

Workflow for the Discovery of SSI-4:

Caption: Computational drug discovery workflow for SSI-4.

Chemical Synthesis of SCD1 Inhibitor-4 (SSI-4)

The exact, detailed synthesis protocol for SCD1 inhibitor-4 (SSI-4), with the chemical name 2-(4-(2-chlorophenoxy)piperidine-1-carboxamido)-N-methylisonicotinamide, is not publicly available. However, a representative synthesis can be proposed based on established methods for the synthesis of similar piperidine carboxamide and N-methylnicotinamide derivatives.

The synthesis would likely involve a multi-step process:

-

Synthesis of the 4-(2-chlorophenoxy)piperidine intermediate: This can be achieved through various methods, such as the reaction of a suitable piperidine precursor with 2-chlorophenol.

-

Synthesis of the N-methylisonicotinamide moiety: This involves the amidation of isonicotinic acid with methylamine.

-

Coupling of the two intermediates: The final step would involve the coupling of the 4-(2-chlorophenoxy)piperidine and N-methylisonicotinamide fragments, likely through the formation of a carboxamide bond. This could be achieved by activating the carboxyl group of an isonicotinic acid derivative and reacting it with the piperidine nitrogen.

Quantitative Data for SCD1 Inhibitor-4 (SSI-4)

The following tables summarize the key quantitative data reported for SSI-4.

| Parameter | Value | Assay |

| IC50 | 1.9 nM | In vitro enzymatic inhibition assay |

| IC50 | 1-40 nM | Cholangiocarcinoma cell lines |

Table 1: In Vitro Potency of SSI-4.

| Parameter | Dosage | Vehicle | Animal Model |

| Oral Administration | 10 or 30 mg/kg | 10% Captisol solution | Mice |

| Oral Administration | 1, 10, or 30 mg/kg | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Mice |

Table 2: In Vivo Dosing Parameters for SSI-4.

Experimental Protocols

SCD1 Enzymatic Inhibition Assay

This assay measures the ability of an inhibitor to block the conversion of a saturated fatty acid to a monounsaturated fatty acid by SCD1.

-

Principle: The activity of SCD1 is quantified by measuring the conversion of a radiolabeled saturated fatty acid substrate (e.g., [14C]stearic acid) into its monounsaturated product (e.g., [14C]oleic acid).

-

Procedure:

-

Prepare microsomes from cells or tissues expressing SCD1.

-

Incubate the microsomes with the radiolabeled substrate ([14C]stearic acid), a source of reducing equivalents (NADH or NADPH), and varying concentrations of the SCD1 inhibitor (e.g., SSI-4) or vehicle control.

-

After a defined incubation period, stop the reaction and extract the total lipids.

-

Saponify the lipids to release the fatty acids.

-

Separate the radiolabeled stearic acid and oleic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantify the amount of radioactivity in the stearic acid and oleic acid peaks using a radioisotope detector.

-

Calculate the percent inhibition of SCD1 activity at each inhibitor concentration and determine the IC50 value.

-

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of signaling pathways affected by SCD1 inhibition.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

-

Procedure:

-

Treat cells with SSI-4 or vehicle control for the desired time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total AKT, phospho-AKT, total β-catenin, active β-catenin, NF-κB p65, phospho-NF-κB p65, FOXO1) and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of SSI-4 in a living organism.

-

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

-

Procedure:

-

Implant human cancer cells (e.g., clear cell renal cell carcinoma or hepatocellular carcinoma) subcutaneously into immunocompromised mice (e.g., nude or NOD SCID gamma mice).

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer SSI-4 orally at the desired dose and schedule to the treatment group. Administer the vehicle solution to the control group.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Analyze the data to determine the effect of SSI-4 on tumor growth and animal survival.

-

Signaling Pathways Modulated by SCD1 Inhibition

Inhibition of SCD1 disrupts cellular lipid homeostasis, leading to the modulation of several key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

AKT-FOXO1 Signaling Pathway

SCD1 inhibition leads to the inactivation of the pro-survival AKT pathway. This occurs through the disruption of lipid raft formation, which are membrane microdomains essential for AKT signaling.[1] Inactivation of AKT results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO1.[1] In the nucleus, FOXO1 can upregulate the expression of genes involved in apoptosis and autophagy.

Caption: SCD1 inhibition on the AKT-FOXO1 pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is often hyperactivated in cancer, promoting proliferation and maintaining a stem-cell-like state. SCD1-produced MUFAs are required for the post-translational modification (palmitoylation) of Wnt ligands, which is essential for their secretion and signaling activity. By reducing MUFA levels, SCD1 inhibition can suppress Wnt/β-catenin signaling, leading to decreased nuclear β-catenin and reduced expression of its target genes.

Caption: SCD1 inhibition on the Wnt/β-catenin pathway.

NF-κB Signaling Pathway

The relationship between SCD1 and the NF-κB pathway is complex. Some studies have shown that SCD1 inhibition can lead to the activation of the NF-κB pathway. This may be a cellular stress response to the accumulation of saturated fatty acids. The activation of NF-κB can have pro-survival or pro-apoptotic effects depending on the cellular context.

References

downstream effects of SCD1 inhibition by inhibitor-4

An In-depth Technical Guide on the Downstream Effects of SCD1 Inhibition by Inhibitor-4 (SSI-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Its upregulation is a hallmark of various cancers, contributing to cell proliferation, survival, and drug resistance. This guide focuses on the downstream effects of SCD1 inhibition, with a particular emphasis on the potent and specific inhibitor SSI-4. Inhibition of SCD1 presents a promising therapeutic strategy by inducing lipotoxicity, endoplasmic reticulum (ER) stress, and apoptosis, while also modulating key cellular signaling pathways. This document provides a comprehensive overview of the quantitative effects, experimental methodologies, and signaling cascades affected by SCD1 inhibition to support further research and drug development in this area.

Introduction to SCD1 and its Inhibition

SCD1 is an integral membrane enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of fatty acyl-CoA substrates, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[1] These MUFAs are essential for the synthesis of various lipids, including phospholipids, triglycerides, and cholesterol esters, which are vital for membrane fluidity, energy storage, and signal transduction.[1]

Cancer cells exhibit a heightened dependence on de novo lipogenesis, with SCD1 being a key player in this metabolic reprogramming.[2] Inhibition of SCD1 disrupts the balance between SFAs and MUFAs, leading to an accumulation of toxic SFAs and a depletion of essential MUFAs. This disruption triggers a cascade of downstream effects, ultimately leading to cancer cell death.[1][2] SSI-4 is a novel, highly specific, and potent small molecule inhibitor of SCD1 that has demonstrated significant anti-tumor activity in various cancer models.[3][4][5]

Quantitative Downstream Effects of SCD1 Inhibition

The inhibition of SCD1 by various small molecules, including SSI-4, leads to a range of measurable downstream effects on cancer cells. These effects are summarized in the tables below, providing a quantitative overview for easy comparison.

Table 1: Inhibitory Potency of SCD1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | IC50 Value | Reference |

| SSI-4 | Cholangiocarcinoma (various) | 1-40 nM | [6] |

| SSI-4 | Clear Cell Renal Cell Carcinoma (A498) | ~10 nM | [7] |

| CAY10566 | Pancreatic Cancer (PANC-1) | 142.4 nM | [8] |

| MF-438 | Lung Cancer (NCI-H460 spheroids) | < 1 µM | [9] |

| A939572 | Bladder Cancer | Not specified | [10] |

| CVT-11127 | Lung Cancer (H460) | 1 µM (used concentration) | [4][11][12] |

| SW027951 | Lung Cancer (H2122, H460) | < 0.1 µM | [13] |

| SW001286 | Lung Cancer (H2122, H460) | < 0.1 µM | [13] |

Table 2: Effects of SCD1 Inhibition on Cell Viability, Apoptosis, and Cell Cycle

| Inhibitor | Cell Line | Effect | Quantitative Measurement | Reference |

| CVT-11127 | H460 Lung Cancer | Apoptosis Induction | 2.2-fold increase in DNA fragmentation | [4] |

| CVT-11127 | H460 Lung Cancer | Cell Cycle Arrest | ~75% decrease in S-phase population | [12] |

| SCD1/FADS2 inhibitors | OVCA433 Ovarian Cancer | Cell Cycle Arrest | G1/S arrest: 89.15% vs. 79.14% (control) | [14] |

| SCD1 knockdown | SW780 Bladder Cancer | Apoptosis Induction | Increased Annexin V staining | [15] |

| Fatty acid synthesis inhibitors | HCT116 Colon Cancer | Apoptosis Induction | Dose-dependent PARP cleavage |

Table 3: Impact of SCD1 Inhibition on Lipid Metabolism

| Inhibitor/Method | Cell Line/Model | Effect | Quantitative Measurement | Reference |

| BZ36 | LNCaP Prostate Cancer | Inhibition of de novo lipid synthesis | 39% (CE), 27% (TAG), 58% (PL) inhibition | [16] |

| SCD1 inhibition | Ovarian Cancer Cells | Altered SFA/MUFA ratio | Increased SFA/MUFA ratio across all lipid classes | [17] |

| SCD1 knockout | Murine White Adipose Tissue | Decreased desaturation index | Significant decrease in SCD-16 and SCD-18 indices | [18] |

Table 4: Modulation of Signaling Pathways by SCD1 Inhibition

| Inhibitor | Cell Line | Pathway Affected | Key Protein Modulation | Reference |

| BZ36 | LNCaP & C4-2 Prostate Cancer | AKT/GSK3α/β/β-catenin | Decreased AKT phosphorylation (S473/T308) | [16] |

| SCD1 inhibitor | 3T3-L1, Hepatocytes, Myotubes | AMPK Activation | Increased AMPK phosphorylation | [19] |

| SCD1 knockdown | A549 & H1299 Lung Cancer | AMPK Activation | ~80% increase in ACC phosphorylation | [20] |

| A939572 | T98G & U87 Glioblastoma | AKT/GSK3β/β-catenin | Modulation of phospho-Akt, phospho-GSK3β, and β-catenin | [21] |

Key Signaling Pathways Modulated by SCD1 Inhibition

SCD1 inhibition instigates a complex network of signaling events that converge to induce cancer cell death. The primary mechanisms involve the induction of lipotoxicity and ER stress, leading to apoptosis and the modulation of key survival and metabolic signaling pathways.

ER Stress and the Unfolded Protein Response (UPR)

The accumulation of SFAs due to SCD1 inhibition disrupts the ER membrane, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[1] This is a central mechanism by which SCD1 inhibitors exert their anti-cancer effects.

References

- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. 호스팅 기간 만료 [x-y.net]

- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]

- 5. Accelerated bottom-up drug design platform enables the discovery of novel stearoyl-CoA desaturase 1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. mednexus.org [mednexus.org]

- 9. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stearoyl CoA desaturase inhibition can effectively induce apoptosis in bladder cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SCD1/FADS2 fatty acid desaturases equipoise lipid metabolic activity and redox-driven ferroptosis in ascites-derived ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Steroyl-CoA Desaturase 1 (SCD1) protects ovarian cancer cells from ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reduced SCD1 activity alters markers of fatty acid reesterification, glyceroneogenesis, and lipolysis in murine white adipose tissue and 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of stearoyl-CoA desaturase1 activates AMPK and exhibits beneficial lipid metabolic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK | PLOS One [journals.plos.org]

- 21. researchgate.net [researchgate.net]

Introduction to Stearoyl-CoA Desaturase 1 (SCD1)

An In-depth Technical Guide on the Structural Analysis of SCD1 Inhibitor-4

Stearoyl-CoA Desaturase 1 (SCD1) is an integral enzyme embedded in the endoplasmic reticulum membrane, where it plays a pivotal role in lipid metabolism.[1][2] It is a di-iron-containing enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) counterparts, stearoyl-CoA and palmitoyl-CoA, respectively.[3][4][5] This conversion is critical for the synthesis of complex lipids like triglycerides and phospholipids, which are essential for membrane fluidity, energy storage, and cellular signaling.[1][6][7]

The dysregulation and overexpression of SCD1 have been implicated in a range of pathologies, including metabolic diseases like obesity and diabetes, as well as in the progression of various cancers.[4][8][9] In cancer cells, elevated SCD1 activity supports metabolic reprogramming, favoring cell proliferation and survival by mitigating the lipotoxicity of SFAs.[1][4] Consequently, SCD1 has emerged as a significant therapeutic target. SCD1 inhibitor-4, also known as SSI-4, is a novel and highly potent small molecule inhibitor developed to target this enzyme.[10][11] This document provides a comprehensive technical overview of the structural analysis of SCD1 and its interaction with inhibitor-4 (SSI-4), intended for researchers and drug development professionals.

Structural Analysis of the Human SCD1 Enzyme

The development of effective inhibitors is greatly informed by the structural details of the target enzyme. The crystal structure of human SCD1 (hSCD1) in complex with its substrate, stearoyl-CoA, has been resolved, providing a foundational framework for rational drug design.[8][12]

Key Structural Features:

-

Membrane Integration: hSCD1 is an integral membrane protein anchored in the endoplasmic reticulum by four transmembrane α-helices (TM1-TM4).[8][13] These helices form a tight hydrophobic core that stabilizes the enzyme within the lipid bilayer.[12]

-

Cytosolic Domain: The bulk of the enzyme, including the active site, forms a cap domain that faces the cytoplasm.[8][13]

-

Substrate-Binding Tunnel: A prominent feature is a long, internal hydrophobic tunnel that accommodates the acyl chain of the fatty acid substrate. This tunnel guides the substrate from the membrane environment to the catalytic center.[2][8] A distinct kink within this tunnel is crucial for positioning the Δ9 carbon of the acyl chain for the desaturation reaction, which is the structural basis for the enzyme's regioselectivity.[2][8]

-

Dimetal Catalytic Center: The active site contains a unique dimetal center, naturally composed of two iron ions, coordinated by conserved histidine residues.[8][13] This di-iron center is where molecular oxygen is activated to facilitate the desaturation of the fatty acyl-CoA substrate.[13]

The intricate structure of the substrate tunnel and the unique configuration of the catalytic center present distinct opportunities for the design of specific and potent inhibitors.[8][12]

SCD1 Inhibitor-4 (SSI-4): Potency and Properties

SSI-4 is a highly potent, selective, and orally active inhibitor of SCD1.[11][14] It was discovered through a computational-based drug design strategy and has demonstrated significant anti-tumor activity.[11]

Quantitative Data for SCD1 Inhibitors

The inhibitory potency of SSI-4 and other common SCD1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, as determined through enzymatic and cell-based assays.

| Inhibitor Name | Target | IC50 Value | Assay Type | Reference |

| SSI-4 | SCD1 | 1.9 nM | In vitro enzymatic | [10] |

| SSI-4 (lead compound) | SCD1 | ~0.6 nM | In vitro enzymatic | [11] |

| A-939572 | mSCD1 | <4 nM | In vitro enzymatic | [14][15] |

| hSCD1 | 37 nM | In vitro enzymatic | [14][15] | |

| CAY10566 | mSCD1 | 4.5 nM | In vitro enzymatic | [14][16] |

| hSCD1 | 26 nM | In vitro enzymatic | [14][16] | |

| HepG2 cells | 7.9 nM | Cell-based | [16] | |

| MK-8245 | hSCD1 | 1 nM | In vitro enzymatic | [10][14] |

| rSCD1, mSCD1 | 3 nM | In vitro enzymatic | [10][14] | |

| T-3764518 | hSCD1 | 4.7 nM | Binding | [10][14] |

| MF-438 | rSCD1 | 2.3 nM | In vitro enzymatic | [10][16] |

mSCD1: mouse SCD1; hSCD1: human SCD1; rSCD1: rat SCD1.

Mechanism of Action and Affected Signaling Pathways

The primary mechanism of SCD1 inhibitors is the direct blockage of the enzyme's catalytic activity, which prevents the conversion of SFAs to MUFAs.[4][5] This leads to an altered cellular lipid profile, characterized by an accumulation of SFAs and a depletion of MUFAs, which in turn triggers a cascade of downstream effects on major signaling pathways.[17]

Wnt/β-catenin Signaling Pathway

In cancer cells, SCD1 activity is positively correlated with the Wnt/β-catenin signaling pathway.[18] MUFAs produced by SCD1 are involved in the post-translational modification of Wnt proteins and the stabilization of β-catenin, preventing its degradation.[7][18] Inhibition of SCD1 disrupts this process, leading to the suppression of Wnt/β-catenin signaling. This results in the reduced expression of downstream targets like ATF3 and an increased production of the chemokine CCL4, which helps recruit dendritic cells to the tumor microenvironment.[18]

Caption: SCD1-Wnt/β-catenin signaling pathway in cancer cells.

Endoplasmic Reticulum (ER) Stress

The cellular response to SCD1 inhibition is context-dependent. In many cancer cells, the accumulation of SFAs resulting from SCD1 inhibition induces significant ER stress, activating the Unfolded Protein Response (UPR).[11][19] This is marked by the upregulation of ER stress markers such as BiP and CHOP, which can ultimately lead to apoptosis.[20] Conversely, in CD8+ T cells, SCD1 inhibition has been shown to reduce ER stress, which enhances their effector functions.[18]

NF-κB Signaling Pathway

In colorectal cancer cells, SCD1 deficiency has been shown to activate the NF-κB signaling pathway.[3][21] This activation leads to the upregulation of enzymes involved in ceramide de novo synthesis, such as SPT1 and CerS6, resulting in increased ceramide levels and apoptosis.[3][21]

SCD1-ACAT1 Axis in T-Cell Function

A novel mechanism has been identified in CD8+ T cells where SCD1 inhibition directly enhances their anti-tumor activity. SCD1-produced oleic acid normally activates the enzyme ACAT1, which is responsible for esterifying cholesterol. By inhibiting SCD1, the resulting decrease in oleic acid leads to reduced ACAT1 activity and lower levels of esterified cholesterol within T cells.[22] This cholesterol reprogramming enhances T-cell effector functions, including the production of interferon-gamma (IFN-γ).[22]

Caption: SCD1-ACAT1 signaling pathway in CD8+ T cells.

Key Experimental Protocols

A structural and functional analysis of SCD1 inhibitors relies on a variety of specialized assays. The methodologies for several key experiments are detailed below.

Cell-Based SCD1 Enzymatic Activity Assay

This assay measures the direct inhibitory effect of a compound on SCD1 activity within a cellular context.

-

Cell Culture: Human hepatoma (HepG2) cells, which endogenously express SCD1, are seeded in 96-well plates and cultured to confluence.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the SCD1 inhibitor (e.g., SSI-4) or a vehicle control (DMSO) for a specified time.

-

Tracer Incubation: A radiolabeled substrate, typically [¹⁴C]-stearic acid, is added to the culture medium. Cells are incubated for 4-6 hours to allow for uptake and metabolism.[23]

-

Lipid Extraction: After incubation, cells are washed and lysed. Total lipids are extracted using a solvent mixture, such as chloroform:methanol.

-

Lipid Separation: The extracted lipids are concentrated and separated by thin-layer chromatography (TLC) to resolve the substrate (stearic acid) from the product (oleic acid).[24]

-

Quantification: The radioactivity in the spots corresponding to stearic acid and oleic acid is quantified using a phosphorimager or by scraping and liquid scintillation counting.

-

Data Analysis: SCD1 activity is expressed as the desaturation index: (¹⁴C-oleic acid) / (¹⁴C-oleic acid + ¹⁴C-stearic acid).[23] IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a cell-based SCD1 inhibition assay.

Western Blotting for ER Stress Markers

This technique is used to measure changes in the protein levels of UPR markers following inhibitor treatment.

-

Cell Treatment and Lysis: Cancer cells (e.g., A498) are treated with the IC50 concentration of the SCD1 inhibitor for 24-48 hours. Cells are then lysed using RIPA buffer supplemented with protease inhibitors.[20][22]

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method like the Bio-Rad Protein Assay.[22]

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific for ER stress markers (e.g., anti-BiP, anti-CHOP) and a loading control (e.g., anti-β-actin).[20]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Cellular Cholesterol Assay

This assay quantifies total and esterified cholesterol levels in cells, which is particularly relevant for assessing the impact on the SCD1-ACAT1 axis in T cells.

-

Cell Preparation: CD8+ T cells are isolated and treated with the SCD1 inhibitor.[22]

-

Cholesterol Extraction: Lipids, including cholesterol, are extracted from the cell pellets using a chloroform:isopropanol:NP-40 mixture as per the instructions of a commercial kit (e.g., BioVision K603-100).[22]

-

Assay Procedure: The assay is performed in a 96-well plate. One set of samples is treated with Cholesterol Esterase to measure total cholesterol (free + esterified). Another set is measured without the esterase to quantify free cholesterol only.

-

Colorimetric Reaction: A reaction mix containing Cholesterol Oxidase and a probe is added to all wells. The enzyme reactions generate a product that is detected colorimetrically at an absorbance of 570 nm.

-

Quantification: Cholesterol concentrations are determined by comparing the sample readings to a standard curve. The amount of esterified cholesterol is calculated by subtracting the free cholesterol from the total cholesterol.[22]

Conclusion

SCD1 inhibitor-4 (SSI-4) is a potent and specific inhibitor that targets a key node in cellular lipid metabolism. Its structural and functional analysis reveals a complex mechanism of action that extends beyond simple lipid depletion. By altering the balance of saturated and monounsaturated fatty acids, SSI-4 modulates critical signaling pathways involved in cancer progression (Wnt/β-catenin, ER stress, NF-κB) and immune cell function (SCD1-ACAT1 axis). The detailed structural knowledge of the SCD1 enzyme provides a solid foundation for the continued development and optimization of inhibitors like SSI-4. The experimental protocols outlined herein are crucial for evaluating the efficacy and mechanism of these compounds, paving the way for their potential application in treating metabolic diseases and cancer.

References

- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 2. Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. scbt.com [scbt.com]

- 6. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. gsartor.org [gsartor.org]

- 9. Structure-based virtual screening of natural products as potential stearoyl-coenzyme a desaturase 1 (SCD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of human stearoyl-coenzyme A desaturase in complex with substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-ray Structure of a Mammalian Stearoyl-CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abmole.com [abmole.com]

- 15. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jitc.bmj.com [jitc.bmj.com]

- 19. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. NF-κB pathway play a role in SCD1 deficiency-induced ceramide de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. SCD1 inhibition enhances the effector functions of CD8 + T cells via ACAT1‐dependent reduction of esterified cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of SCD1 Inhibitor-4 (SSI-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Upregulation of SCD1 is a hallmark of various aggressive cancers, where it plays a pivotal role in promoting cell proliferation, survival, and tumor growth.[2][3] Consequently, SCD1 has emerged as a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of the preclinical evaluation of SCD1 inhibitor-4 (SSI-4), a potent and specific small molecule inhibitor of SCD1. SSI-4 has demonstrated significant anti-tumor activity in preclinical models, positioning it as a promising candidate for further development.[3] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of SSI-4 has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) |

| A498 | Clear Cell Renal Cell Carcinoma (ccRCC) | 7 |

| ACHN | Clear Cell Renal Cell Carcinoma (ccRCC) | Not explicitly stated, but SSI-4 was effective |

| 786-O | Clear Cell Renal Cell Carcinoma (ccRCC) | Not explicitly stated, but SSI-4 was effective |

Table 1: In vitro IC50 values for SSI-4 in cancer cell lines. Data is limited to publicly available information and may not be exhaustive.[2]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of SSI-4.

| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition |

| Patient-Derived Xenograft (PDX) | Clear Cell Renal Cell Carcinoma (ccRCC) | SSI-4 (oral administration) | Significant tumor growth inhibition |

Table 2: Summary of in vivo efficacy of SSI-4. Specific quantitative data on the percentage of tumor growth inhibition, dosing, and treatment schedule are not fully detailed in the available literature.[3]

Pharmacokinetics and Toxicology

SSI-4 is reported to have an excellent oral bioavailability and a favorable pharmacokinetic and toxicology profile. However, specific quantitative data to substantiate these claims are limited in the currently available literature.[3]

| Parameter | Value |

| Oral Bioavailability | Excellent |

| Pharmacokinetic Profile | |

| Cmax | Data not available |

| Tmax | Data not available |

| Half-life | Data not available |

| Clearance | Data not available |

| Toxicology Profile | |

| LD50 | Data not available |

| NOAEL | Data not available |

Table 3: Pharmacokinetic and toxicological parameters of SSI-4. Further studies are required to establish a complete profile.

Experimental Protocols

In Vitro SCD1 Inhibition Assay

This protocol outlines a general method for determining the enzymatic inhibition of SCD1.

-

Microsome Preparation: Isolate microsomes from cells or tissues expressing SCD1.

-

Reaction Mixture: Prepare a reaction buffer containing the microsomal preparation, a radiolabeled substrate (e.g., [14C]stearoyl-CoA), and NADPH.

-

Inhibitor Addition: Add varying concentrations of SSI-4 or a vehicle control to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C to allow the enzymatic reaction to proceed.

-

Lipid Extraction: Stop the reaction and extract the total lipids.

-

Analysis: Separate the saturated and monounsaturated fatty acids using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled monounsaturated fatty acid produced to determine the percentage of SCD1 inhibition at each inhibitor concentration.

-

IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and use a suitable statistical model to calculate the IC50 value.[4]

Cell Proliferation Assay

This protocol describes a common method to assess the effect of SSI-4 on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of SSI-4 or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification) to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against the inhibitor concentration to determine the IC50 value.[5]

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of SSI-4.

-

Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD-SCID mice).

-

Tumor Implantation: Subcutaneously implant cancer cells or patient-derived tumor fragments into the flanks of the mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer SSI-4 (e.g., via oral gavage) or a vehicle control to the respective groups according to a predetermined dosing schedule and duration.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Monitoring: Monitor the body weight and overall health of the animals throughout the study.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.

Mandatory Visualization

Signaling Pathways

Inhibition of SCD1 by SSI-4 disrupts the balance of saturated and monounsaturated fatty acids, leading to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). This can subsequently trigger apoptosis in cancer cells. Furthermore, SCD1 inhibition has been shown to impact key oncogenic signaling pathways.

Caption: Signaling pathway affected by SCD1 inhibition.

Experimental Workflow

The preclinical evaluation of SSI-4 follows a structured workflow from in vitro characterization to in vivo efficacy and safety assessment.

Caption: Preclinical evaluation workflow for SSI-4.

References

- 1. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Accelerated bottom-up drug design platform enables the discovery of novel stearoyl-CoA desaturase 1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Study of SCD1 Inhibitor-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] This process is essential for various cellular functions, including membrane fluidity, lipid signaling, and energy storage.[1] Upregulation of SCD1 has been implicated in numerous metabolic diseases, such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in the progression of several cancers.[1][3] Consequently, SCD1 has emerged as a promising therapeutic target, and the development of SCD1 inhibitors is an active area of research.[4][5]

SCD1 inhibitor-4 is a potent and orally active inhibitor of SCD1.[6] These application notes provide a detailed protocol for conducting in vivo studies to evaluate the efficacy, pharmacodynamics, and potential therapeutic applications of SCD1 inhibitor-4 in preclinical animal models. The protocols outlined below are designed to be adaptable for studying the effects of SCD1 inhibitor-4 in the context of metabolic diseases and cancer.

Mechanism of Action

SCD1 inhibitors, including SCD1 inhibitor-4, function by blocking the catalytic activity of the SCD1 enzyme.[1] This inhibition prevents the conversion of SFAs, such as palmitic acid and stearic acid, into their monounsaturated counterparts, oleic acid and palmitoleic acid.[7] The resulting accumulation of SFAs and depletion of MUFAs can trigger a cascade of cellular events, including:

-

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis: The buildup of SFAs can lead to ER stress and activate apoptotic pathways, a mechanism that is particularly relevant for cancer therapy.[1][7]

-

Alteration of Membrane Fluidity: A decrease in MUFAs can affect the fluidity of cell membranes, thereby impacting signal transduction and cellular communication.[1]

-

Modulation of Lipid Metabolism: Inhibition of SCD1 influences lipid droplet formation and triglyceride storage, which can affect overall energy metabolism and adiposity.[1]

-

Regulation of Signaling Pathways: SCD1 activity has been linked to the modulation of oncogenic signaling pathways such as the Wnt/β-catenin pathway.[8]

Signaling Pathway

Caption: SCD1 signaling pathway and the mechanism of its inhibition.

Experimental Protocols

Animal Models

The choice of animal model is critical and depends on the therapeutic area of investigation.

-

Metabolic Disease Models:

-

Oncology Models:

Dosing and Administration

-

Formulation: SCD1 inhibitor-4 should be formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water, or a solution in DMSO and PEG300).

-

Route of Administration: Oral gavage is a common and clinically relevant route for orally active compounds like SCD1 inhibitor-4.[6][10]

-

Dosage: Based on available data for similar SCD1 inhibitors, a dose-ranging study is recommended. A starting point could be doses ranging from 1 mg/kg to 30 mg/kg, administered once or twice daily.[6][10] For instance, a dose-dependent reduction in the desaturation index has been observed with doses of 1, 10, and 30 mg/kg.[6]

Experimental Workflow

Caption: General experimental workflow for in vivo studies.

Key Experiments and Endpoint Analysis

A. Pharmacodynamic (PD) Marker Analysis

-

Objective: To confirm target engagement and measure the biological activity of SCD1 inhibitor-4.

-

Method:

-

Collect blood samples at various time points after dosing.

-

Separate plasma and extract total lipids.

-

Analyze fatty acid composition using gas chromatography-mass spectrometry (GC-MS).

-

Calculate the desaturation index (DI) as the ratio of MUFAs to SFAs (e.g., C16:1/C16:0 or C18:1/C18:0).[4]

-

-

Expected Outcome: A dose-dependent reduction in the plasma desaturation index.[4]

B. Efficacy in Metabolic Disease Models

-

Objective: To evaluate the therapeutic potential of SCD1 inhibitor-4 in treating obesity and related metabolic disorders.

-

Methods:

-

Body Weight and Food Intake: Monitor daily or weekly.

-

Glucose and Insulin Tolerance Tests (GTT & ITT): Perform at baseline and end of the study to assess insulin sensitivity.

-

Plasma Lipid Profile: Measure triglycerides, cholesterol, and free fatty acids.

-

Liver Histology: Collect liver tissue, fix in formalin, and stain with Hematoxylin and Eosin (H&E) for overall morphology and Oil Red O for lipid accumulation.

-

-

Expected Outcome: Reduced body weight gain, improved glucose tolerance, and decreased hepatic steatosis.[3][9]

C. Efficacy in Oncology Models

-

Objective: To assess the anti-tumor activity of SCD1 inhibitor-4.

-

Methods:

-

Tumor Growth Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Body Weight: Monitor as an indicator of toxicity.

-

Immunohistochemistry (IHC): Analyze tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Western Blot Analysis: Assess the expression of proteins in the Wnt/β-catenin signaling pathway in tumor lysates.[8]

-

-

Expected Outcome: Significant inhibition of tumor growth compared to the vehicle control group.[10][11]

D. Safety and Toxicology

-

Objective: To identify potential adverse effects associated with SCD1 inhibition.

-

Methods:

-

Clinical Observations: Daily monitoring for any signs of toxicity, such as changes in skin, fur, or eye condition, as SCD1 inhibition can sometimes lead to skin and eye issues.[11][12]

-

Organ Weight: Measure the weight of key organs (liver, spleen, kidneys) at necropsy.

-

Clinical Chemistry: Analyze plasma samples for markers of liver and kidney function (e.g., ALT, AST, creatinine).

-

Data Presentation

Table 1: Pharmacodynamic Analysis - Desaturation Index

| Treatment Group | Dose (mg/kg) | Plasma C16:1/C16:0 Ratio | Plasma C18:1/C18:0 Ratio |

| Vehicle | 0 | Value | Value |

| SCD1 Inhibitor-4 | 1 | Value | Value |

| SCD1 Inhibitor-4 | 10 | Value | Value |

| SCD1 Inhibitor-4 | 30 | Value | Value |

Table 2: Efficacy in a Diet-Induced Obesity Model

| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | Fasting Blood Glucose (mg/dL) | Liver Triglyceride Content (mg/g) |

| Lean Control | 0 | Value | Value | Value |

| HFD + Vehicle | 0 | Value | Value | Value |

| HFD + SCD1 Inhibitor-4 | 10 | Value | Value | Value |

| HFD + SCD1 Inhibitor-4 | 30 | Value | Value | Value |

Table 3: Efficacy in a Xenograft Cancer Model

| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle | 0 | Value | 0 | Value |

| SCD1 Inhibitor-4 | 10 | Value | Value | Value |

| SCD1 Inhibitor-4 | 30 | Value | Value | Value |

| Positive Control | Dose | Value | Value | Value |

Conclusion

This document provides a comprehensive framework for the in vivo evaluation of SCD1 inhibitor-4. Adherence to these detailed protocols will enable researchers to robustly assess the pharmacodynamic activity, therapeutic efficacy, and safety profile of this compound in relevant preclinical models of metabolic diseases and cancer. The successful execution of these studies will be crucial in advancing SCD1 inhibitor-4 through the drug development pipeline.

References

- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for S-4 Positive Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the culture and treatment of Stage-Specific Embryonic Antigen-4 (SSEA-4) positive cells. SSEA-4, a glycosphingolipid surface marker, is crucial for identifying and isolating pluripotent stem cells, including embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs), and various types of adult stem cells such as mesenchymal and spermatogonial stem cells.[1][2][3] Maintaining the pluripotency and undifferentiated state of these cells in vitro is paramount for their application in regenerative medicine, disease modeling, and drug discovery.

Data Presentation: Quantitative Parameters for SSEA-4+ Cell Culture

Successful culture of SSEA-4 positive cells relies on the precise control of various parameters. The following tables summarize key quantitative data for different SSEA-4+ cell types, compiled from established protocols.

Table 1: Seeding Densities for Routine Culture and Experiments

| Cell Type | Application | Seeding Density (cells/cm²) | Source |

| Human Spermatogonial Stem Cells (SSCs) | Long-term Culture | 50,000 | [1] |

| Human Bone Marrow MSCs | Primary Culture | 2 x 10⁶ | [4] |

| Human Bone Marrow MSCs | Subculture | 4,000 - 8,000 | [4] |

| Mouse Bone Marrow MSCs | Primary Culture | 1.9 x 10⁶ | [5] |

| Mouse Bone Marrow MSCs | Subculture | 13,000 - 20,000 | [5] |

| Wharton's Jelly MSCs (WJ-MSCs) | 3D Spheroid Culture | 100,000 cells/mL | [6] |

| Prostate Cancer Cell Lines (DU145, HCT-116) | Post-FACS Culture | 50,000 | [2] |

Table 2: Media Formulations for SSEA-4+ Cell Culture

| Cell Type | Medium Name | Base Medium | Key Supplements | Source |

| Human SSCs (Maintenance) | GSC Medium | Not specified | Not specified | [1] |

| Human SSCs (De-differentiation) | hES Medium | DMEM-F12 | 20% Knockout Serum Replacement, 1x NEAA, 1mM L-glutamine, 50mM β-mercaptoethanol, 4ng/ml bFGF | [1] |

| Human Bone Marrow MSCs | Expansion Medium | Low-glucose DMEM | 40% MCDB-201, 10% FBS, 1x ITS, 1x linoleic acid–bovine serum albumin, 10⁻⁸ M dexamethasone, 10⁻⁴ M ascorbic acid 2-phosphate, 10 ng/mL hPDGF-BB, 10 ng/mL hEGF | [4] |

| Mouse Bone Marrow MSCs | Expansion Medium | Low-glucose DMEM | 40% MCDB-201, 10% FBS, 1x ITS, 1x linoleic acid–bovine serum albumin, 10⁻⁸ M dexamethasone, 10⁻⁴ M ascorbic acid 2-phosphate, 10 ng/mL hPDGF-BB, 10 ng/mL hEGF | [4][5] |

Table 3: Passaging and Cryopreservation Parameters

| Parameter | Human SSCs | Human Bone Marrow MSCs | Mouse Bone Marrow MSCs |

| Passage Ratio | 1:2 | Not specified | Not specified |

| Passage Frequency | Every 10-15 days | Every 4 days (when 60-70% confluent) | Every 4 days (when 60-70% confluent) |

| Enzyme for Detachment | Enzymatic (not specified) | 0.1% Trypsin-EDTA | Not specified |

| Cryopreservation Medium | Not specified | Not specified | Not specified |

Experimental Protocols

Detailed methodologies for key experiments involving SSEA-4 positive cells are provided below.

Protocol 1: Isolation and Culture of SSEA-4+ Human Spermatogonial Stem Cells

This protocol describes the isolation and long-term culture of SSEA-4 positive spermatogonial stem cells from human testicular tissue.[1][7]

Materials:

-

Human testicular tissue

-

Cell Dissociation Buffer (e.g., Invitrogen)

-

Fetal Bovine Serum (FBS)

-

Germline Stem Cell (GSC) medium

-

hES-qualified Matrigel (BD Biosciences)

-

MACS antibodies and columns (for cell sorting)

-

100µm cell strainer

Procedure:

-

Digest testicular tissue to obtain a single-cell suspension.

-

Filter the cell suspension through a 100µm cell strainer to remove undigested tissue.[1]

-

To remove somatic cells, incubate the cell suspension on FBS-coated dishes in GSC medium for 24 hours at 34°C.[1]

-

Collect the non-adherent cells and wash with Cell Dissociation Buffer.

-

Isolate SSEA-4 positive cells using Magnetic-Activated Cell Sorting (MACS) with an anti-SSEA-4 antibody.

-

Plate the isolated SSEA-4+ cells on Matrigel-coated dishes at a density of 50,000 cells/cm².[1]

-

Culture the cells in GSC medium, changing the medium every 2-3 days.

-

Colonies of round-shaped cells should form after approximately one week.

-

After the first 4 weeks, passage the cells at a 1:2 dilution. The initial passage can be done manually by pipetting colonies off the feeder layer. Subsequent passages can be performed enzymatically every 10-15 days.[1]

Protocol 2: Culture of SSEA-4+ Mesenchymal Stem Cells from Bone Marrow

This protocol outlines the culture of mesenchymal stem cells (MSCs) from human bone marrow, which are known to express SSEA-4.[4]

Materials:

-

Human bone marrow aspirate

-

Minimum Essential Medium Alpha (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Expansion medium (see Table 2)

-

Trypsin-EDTA (0.1%)

Procedure:

-

Dilute bone marrow aspirate with 4 volumes of α-MEM containing 10% FBS.

-

Separate cells by centrifugation at 900g for 15 minutes.

-

Wash the cell pellet once with Phosphate-Buffered Saline (PBS).

-

Plate the cells at a density of 2 x 10⁶ cells/cm² in expansion medium.[4]

-

After 72 hours, aspirate the medium and any non-adherent cells and replace with fresh medium.

-

Change the medium every 3 days thereafter.

-

MSCs will grow as colonies. When colonies are established, detach the cells with 0.1% Trypsin-EDTA and subculture at a density of 4,000-8,000 cells/cm².[4]

Protocol 3: Characterization of SSEA-4+ Cells by Flow Cytometry

This protocol details the procedure for analyzing the expression of SSEA-4 and other pluripotency markers using flow cytometry.

Materials:

-

Cultured SSEA-4+ cells

-

Trypsin or other cell detachment solution

-

Blocking buffer (PBS with 1% FBS)

-

Fc block (e.g., Pharmingen)

-

Anti-SSEA-4 antibody (and other antibodies for pluripotency markers like TRA-1-60, TRA-1-81, Oct-3/4, Nanog)

-

Appropriate fluorescently-conjugated secondary antibodies

-

Flow cytometer

Procedure:

-

Harvest cells using a gentle detachment solution.

-

Wash the cells twice, first with IMDM containing 10% FBS and then with blocking buffer.[4]

-

Resuspend the cells in blocking buffer containing Fc block (0.25 µg/10⁶ cells) and incubate on ice for 5 minutes.[4]

-

Add the primary antibody (e.g., anti-SSEA-4) at a concentration of 1 µg/10⁶ cells and incubate at 4°C for 30-40 minutes.[4]

-

Wash the cells with blocking buffer.

-

If the primary antibody is not conjugated, resuspend the cells in blocking buffer containing the appropriate fluorescently-conjugated secondary antibody and incubate at 4°C for 30 minutes in the dark.

-

Wash the cells with blocking buffer.

-

Resuspend the cells in an appropriate buffer for flow cytometry analysis.

-

Analyze the stained cells using a flow cytometer.

Signaling Pathways and Experimental Workflows

SSEA-4 and Pluripotency Signaling

SSEA-4 is a key surface antigen whose expression is linked to the maintenance of a pluripotent state in stem cells. While SSEA-4 itself is a glycosphingolipid and not a receptor with intrinsic signaling activity, its presence on the cell surface is associated with the activity of signaling pathways crucial for pluripotency, such as the PI3K/Akt and TGF-beta pathways. SSEA-4 may influence the organization of the plasma membrane and the function of receptor tyrosine kinases and other signaling molecules within it.

Caption: SSEA-4 associated signaling pathways in pluripotency maintenance.

Experimental Workflow: Isolation and Characterization of SSEA-4+ Cells

The following diagram illustrates a typical workflow for the isolation, culture, and characterization of SSEA-4 positive cells from a heterogeneous population.

Caption: A typical experimental workflow for SSEA-4+ cell studies.

References

- 1. What are SSEA-4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Frontiers | Stemness properties of SSEA-4+ subpopulation isolated from heterogenous Wharton’s jelly mesenchymal stem/stromal cells [frontiersin.org]

- 4. Stemness properties of SSEA-4+ subpopulation isolated from heterogenous Wharton’s jelly mesenchymal stem/stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of stage-specific embryonic antigen-4 (SSEA-4) defines spontaneous loss of epithelial phenotype in human solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term Culture of Human SSEA-4 Positive Spermatogonial Stem Cells (SSCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for SCD1 Inhibitor-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Upregulation of SCD1 is implicated in various diseases, including metabolic disorders and cancer, making it a compelling therapeutic target.[2][3] SCD1 inhibitor-4 (MCE Cat. No.: HY-141525) is a potent and orally active inhibitor of SCD1, valuable for investigating the biological roles of this enzyme and for preclinical drug development.[4] These notes provide detailed protocols for the dissolution and application of SCD1 inhibitor-4 in both in vitro and in vivo experimental settings.

Physicochemical and Storage Information

Proper handling and storage of SCD1 inhibitor-4 are crucial for maintaining its stability and activity. The compound is a solid, typically a white to off-white powder.

| Property | Value | Source |

| Form | Powder | [5] |

| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [5] |

| Storage (Stock Solution) | 6 months at -80°C, 1 month at -20°C | [4][5] |

| Recommendation | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | [4] |

Dissolution Protocols

In Vitro Experiments (Cell Culture)

For cell-based assays, SCD1 inhibitor-4 is typically dissolved in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution, which is then diluted to the final working concentration in cell culture media.

Materials:

-

SCD1 inhibitor-4 powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and/or sonicator

Protocol for Preparing a 10 mM DMSO Stock Solution:

-

Weighing: Accurately weigh the required amount of SCD1 inhibitor-4 powder in a sterile microcentrifuge tube. (Molecular Weight of a similar inhibitor, SSI-4, is 388.85 g/mol ; use the specific MW from your product datasheet for precise calculations).

-

Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For instance, for 1 mg of a compound with MW 364.43, add 274.4 µL of DMSO.

-

Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, brief sonication in a water bath may be necessary.[5] Ensure the final solution is clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[4][5]

Preparation of Working Solution:

-

Thaw a single aliquot of the DMSO stock solution.

-

Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM).[6][7]

-

Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) should always be included in experiments.